(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-(3-phenoxypropoxy)benzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene or phenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of (5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the phenyl group.
(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-1,3-thiazolidin-4-one: Similar structure but lacks the thioxo group.
Uniqueness
(5E)-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the thioxo group and the phenyl group, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
(5E)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S2/c1-29-23-17-19(13-14-22(23)31-16-8-15-30-21-11-6-3-7-12-21)18-24-25(28)27(26(32)33-24)20-9-4-2-5-10-20/h2-7,9-14,17-18H,8,15-16H2,1H3/b24-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOHPMHOUOMZHU-HKOYGPOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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